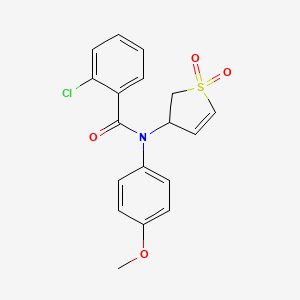

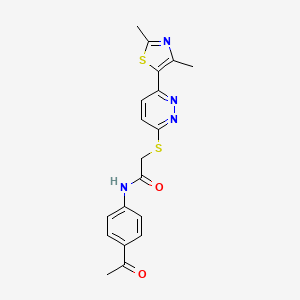

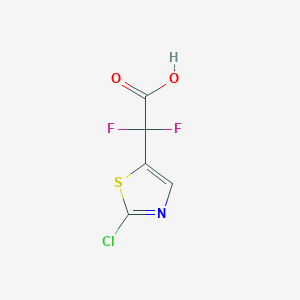

![molecular formula C17H15ClN2O4 B2612137 Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-30-6](/img/structure/B2612137.png)

Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound with potential applications in various fields of research and industry. It is a solid compound with a color that is either colorless or light yellow . Its molecular weight is 370.3527 .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry are also available .Physical and Chemical Properties Analysis

This compound is a solid and can be either colorless or light yellow . Its molecular weight is 370.3527 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Crystal Structure : A study by Huang et al. (2021) elaborates on the synthesis of compounds related to Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, focusing on boric acid ester intermediates with benzene rings. Through a three-step substitution reaction, these compounds were obtained and their structures confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations provided insights into molecular structures, electrostatic potential, and physicochemical properties, aligning closely with experimental data (Huang et al., 2021).

Application in Material Science

Photopolymerization Initiator : Benzophenone-di-1,3-dioxane (BP-DDO), a novel photoinitiator for free radical polymerization, shows promising application in material science. Wang Kemin et al. (2011) synthesized BP-DDO and demonstrated its effectiveness in initiating the polymerization of acrylates and methacrylates, highlighting its potential in developing new polymeric materials with tailored properties (Wang Kemin et al., 2011).

Organic Synthesis and Catalysis

Oxidative Synthesis : Research by Saeidian et al. (2013) presents a one-pot method for synthesizing highly substituted pyrroles, utilizing nano copper oxide as an effective catalyst. This method underscores the role of catalysis in organic synthesis, offering a pathway to synthesize complex organic compounds efficiently and sustainably (Saeidian et al., 2013).

Environmental Applications

Degradation of Herbicides : Brillas et al. (2007) investigated the degradation of 2,4-DP herbicide solutions using anodic oxidation, electro-Fenton, and photoelectro-Fenton methods. This study demonstrates the potential of electrochemical methods in environmental remediation, particularly in degrading persistent organic pollutants in water (Brillas et al., 2007).

Antimicrobial and Analgesic Activities

Antimicrobial and Analgesic Compounds : Jayanna et al. (2013) synthesized 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and assessed their antimicrobial and analgesic activities. The study contributes to medicinal chemistry by identifying compounds with significant biological activities, potentially leading to new therapeutic agents (Jayanna et al., 2013).

Direcciones Futuras

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized, and evaluated for their anticancer activity against various cancer cell lines . These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c18-13-8-19-5-3-14(13)24-12-4-6-20(9-12)17(21)11-1-2-15-16(7-11)23-10-22-15/h1-3,5,7-8,12H,4,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXXMHNJSBRRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

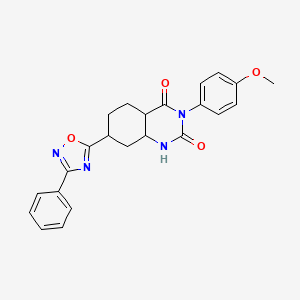

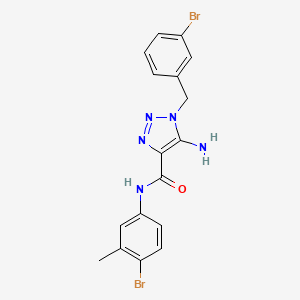

![1-(4-Ethoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612055.png)

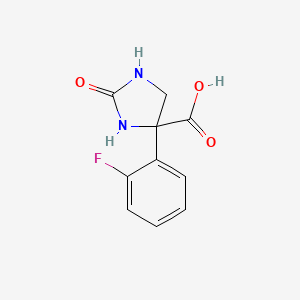

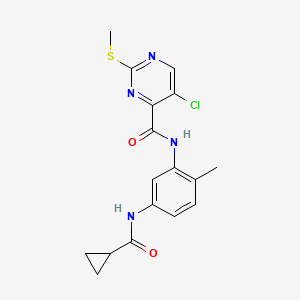

![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)

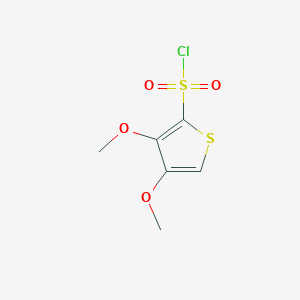

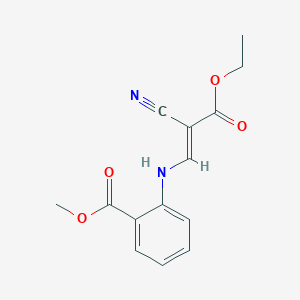

![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)

![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)